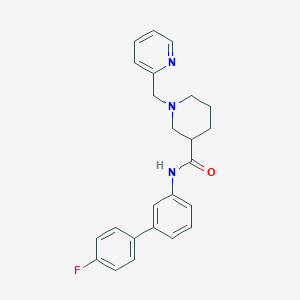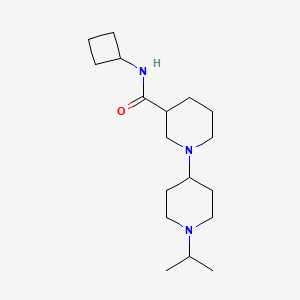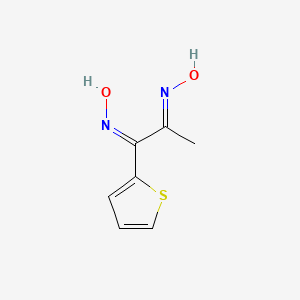
N-(4'-fluoro-3-biphenylyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4'-fluoro-3-biphenylyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide, also known as FP3, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. FP3 is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in a variety of physiological processes such as learning, memory, and inflammation. In
科学的研究の応用
N-(4'-fluoro-3-biphenylyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the role of the α7 nicotinic acetylcholine receptor in neurological disorders such as Alzheimer's disease and schizophrenia. This compound has been shown to improve cognitive function and reduce inflammation in animal models of these diseases, suggesting that it may have therapeutic potential.
Another area of research has focused on the anti-inflammatory effects of this compound. Inflammation is a key factor in many diseases, and this compound has been shown to reduce inflammation in animal models of arthritis and colitis. This suggests that this compound may have potential as a treatment for inflammatory diseases.
作用機序
N-(4'-fluoro-3-biphenylyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide exerts its effects by selectively binding to the α7 nicotinic acetylcholine receptor, which is found in the brain and other tissues. This receptor is involved in a variety of physiological processes, including learning, memory, and inflammation. By blocking the receptor, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to improve cognitive function, reduce inflammation, and decrease the levels of certain inflammatory cytokines. It has also been shown to have analgesic effects, reducing pain in animal models of arthritis.
実験室実験の利点と制限
One advantage of N-(4'-fluoro-3-biphenylyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for precise modulation of this receptor without affecting other receptors. This makes it a valuable tool for studying the role of this receptor in various physiological processes.
However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, its effects may vary depending on the species and strain of animal used, which can complicate interpretation of results.
将来の方向性
There are several potential future directions for research on N-(4'-fluoro-3-biphenylyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and schizophrenia. Further studies are needed to determine its efficacy and safety in humans.
Another area of interest is its potential as a treatment for inflammatory diseases such as arthritis and colitis. Additional research is needed to determine the optimal dosing and administration strategies for these conditions.
Finally, there is interest in developing new compounds based on the structure of this compound that may have improved pharmacological properties. These compounds could potentially have even greater therapeutic potential than this compound itself.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound with potential therapeutic applications in neurological and inflammatory diseases. Its selectivity for the α7 nicotinic acetylcholine receptor makes it a valuable tool for studying the role of this receptor in various physiological processes. While further research is needed to determine its efficacy and safety in humans, this compound represents a promising avenue for future research in the field of scientific research.
合成法
The synthesis of N-(4'-fluoro-3-biphenylyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide involves a multi-step process that begins with the preparation of the key intermediate, 4'-fluoro-3-biphenylcarboxylic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with 2-pyridinemethanol to yield the desired product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a viable option for further research.
特性
IUPAC Name |
N-[3-(4-fluorophenyl)phenyl]-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O/c25-21-11-9-18(10-12-21)19-5-3-8-22(15-19)27-24(29)20-6-4-14-28(16-20)17-23-7-1-2-13-26-23/h1-3,5,7-13,15,20H,4,6,14,16-17H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFMPSVTLHUQFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=N2)C(=O)NC3=CC=CC(=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6140126.png)
![4-(4-{[(2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B6140134.png)
![(3-isopropoxyphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6140138.png)
![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxyphenyl)-3-piperidinecarboxamide](/img/structure/B6140144.png)
![4-methoxy-N-(3-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)benzamide](/img/structure/B6140169.png)
![1-(methylsulfonyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B6140174.png)
![2-{4-[1-(2,3-dihydro-1H-inden-5-yl)-4-piperidinyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6140176.png)

![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6140186.png)


![6-{2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-2-methyl-4-pyrimidinol](/img/structure/B6140213.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6140219.png)
![3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide](/img/structure/B6140222.png)